![molecular formula C10H18NNaO4S B13569435 Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate CAS No. 2803861-79-0](/img/structure/B13569435.png)
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methanesulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride and methanesulfinic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the sodium salt. The process can be carried out under mild conditions, usually at room temperature, to ensure the stability of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butoxycarbonyl derivatives, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate can undergo various chemical reactions, including:
Oxidation: The methanesulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group, yielding the free pyrrolidine derivative.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Free pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protecting group in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its ability to modify biological activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in the synthesis of peptides and other nitrogen-containing compounds.
Comparación Con Compuestos Similares
Similar Compounds
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}methanesulfinate: Similar structure but with the methanesulfinate group at the 3-position of the pyrrolidine ring.
Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate: Contains a thiadiazole ring in addition to the pyrrolidine ring.
Uniqueness
Sodium{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methanesulfinate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in synthetic chemistry.
Propiedades
Número CAS |
2803861-79-0 |
|---|---|
Fórmula molecular |
C10H18NNaO4S |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methanesulfinate |
InChI |
InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(11)7-16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
RFXANMNRQISTFV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CS(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


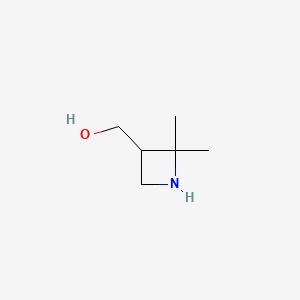
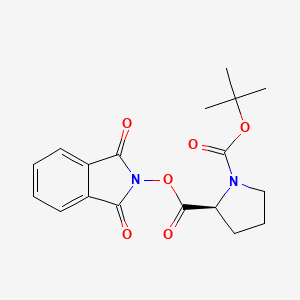
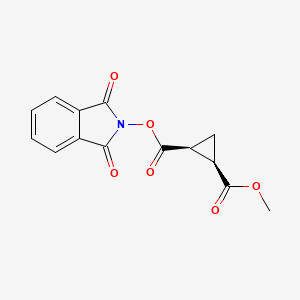
![(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13569380.png)
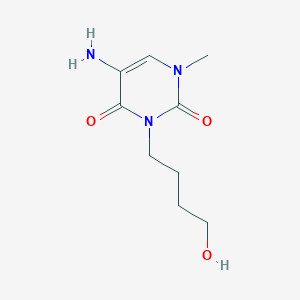
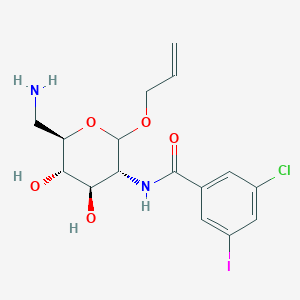
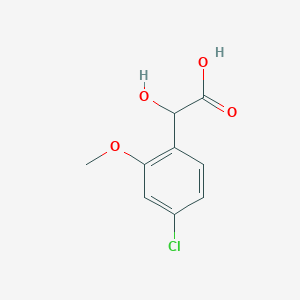
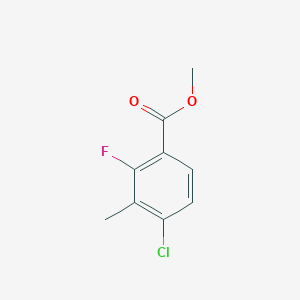
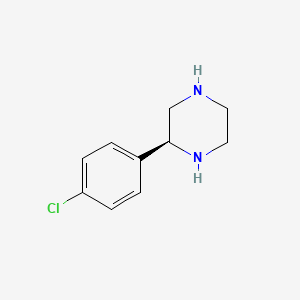
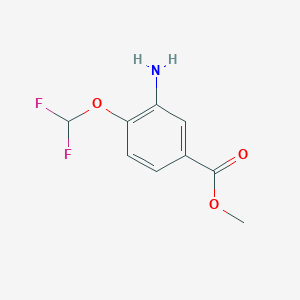
![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
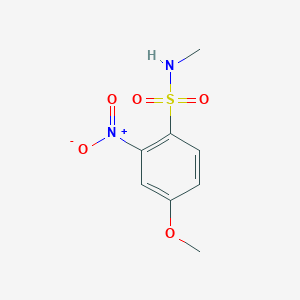
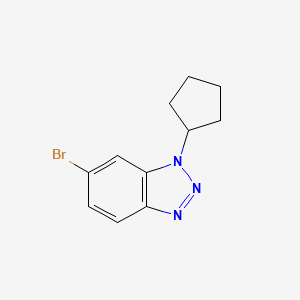
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)
